![molecular formula C26H22N2O4 B2657383 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 851406-29-6](/img/no-structure.png)

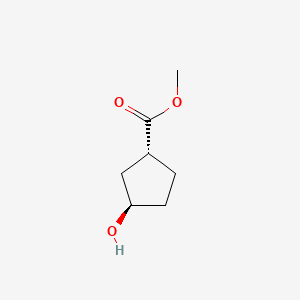

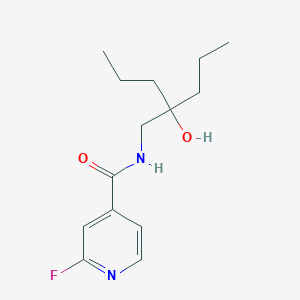

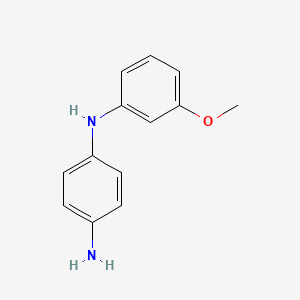

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure

One notable study reports on the regioselective synthesis and X-ray structure analysis of pharmacologically relevant compounds containing chloroquinoline and dihydropyrimidone moieties. This research underscores the importance of precise chemical synthesis techniques in creating compounds with potential pharmacological relevance, providing foundational knowledge for further investigations into similar compounds (Watermeyer, Chibale, & Caira, 2009).

Pharmacological Potential

Research into the pharmacological potential of related quinoline and xanthene derivatives has led to discoveries in various therapeutic areas. For instance, the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents indicates the broader antimicrobial potential of quinoline-based compounds. This suggests a potential avenue for the application of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide in antimicrobial therapies (Holla et al., 2006).

Another study on the synthesis and pharmacological evaluation of quinoxalin-2-carboxamides as serotonin type-3 (5-HT3) receptor antagonists demonstrates the diverse pharmacological targets that similar compounds can have. This research highlights the potential for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide to interact with specific receptor sites, potentially leading to new therapeutic applications (Mahesh et al., 2011).

Anticancer Research

In the realm of anticancer research, the synthesis, X-ray crystallographic study, and biological evaluation of coumarin and quinolinone carboxamides as anticancer agents provide valuable insights into the structure-activity relationships necessary for designing effective anticancer drugs. Such studies underscore the potential anticancer properties of N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide, paving the way for its application in cancer treatment (Matiadis et al., 2013).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide involves the reaction of 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde with 2-(2-aminoethylamino)ethanol to form the intermediate, which is then reacted with 9H-xanthene-9-carboxylic acid to yield the final product.", "Starting Materials": [ "7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde", "2-(2-aminoethylamino)ethanol", "9H-xanthene-9-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Chloroform", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde (1.0 g, 5.4 mmol) and 2-(2-aminoethylamino)ethanol (0.8 g, 7.2 mmol) in methanol (20 mL) and add sodium triacetoxyborohydride (1.5 g, 7.2 mmol) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Concentrate the reaction mixture under reduced pressure and dissolve the residue in chloroform (50 mL). Wash the organic layer with water (2 x 50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the intermediate as a yellow solid.", "Step 3: Dissolve the intermediate (1.0 g, 3.6 mmol) and 9H-xanthene-9-carboxylic acid (1.2 g, 4.3 mmol) in chloroform (50 mL) and add hydrochloric acid (1.0 mL, 12 M) to the mixture. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Add sodium bicarbonate (1.0 g) to the reaction mixture and extract the product with chloroform (3 x 50 mL). Wash the organic layer with water (2 x 50 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of chloroform and diethyl ether as the eluent to obtain the final product as a yellow solid." ] } | |

Número CAS |

851406-29-6 |

Nombre del producto |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

Fórmula molecular |

C26H22N2O4 |

Peso molecular |

426.472 |

Nombre IUPAC |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C26H22N2O4/c1-31-18-11-10-16-14-17(25(29)28-21(16)15-18)12-13-27-26(30)24-19-6-2-4-8-22(19)32-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29) |

Clave InChI |

PWFGHCHAZURDOS-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Bromophenyl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B2657310.png)

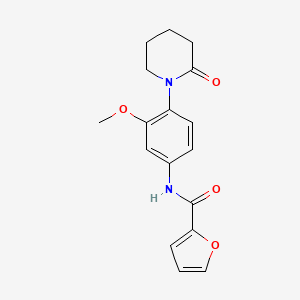

![1-(4-((2-(Furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2657311.png)

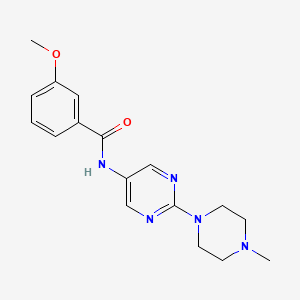

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2657312.png)

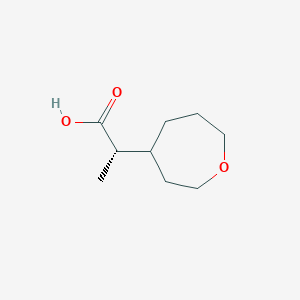

![2-(4-chlorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2657313.png)

![2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2657319.png)